benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate is a chemical compound distinguished by its unique structural configuration, which incorporates fluorine, methyl, and dioxidobenzo thiadiazole moieties. This compound holds potential for various applications in scientific research, spanning fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate involves a multi-step organic synthesis approach:
Starting Materials: : Benzyl chloride, 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide, and sodium acetate.
Reaction Conditions: : Typically, the reaction is carried out in anhydrous conditions with appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM), using catalysts like potassium carbonate (K2CO3) or sodium iodide (NaI).
Steps
Initial formation of the acetoxy intermediate.
Substitution reaction to introduce the benzyl group.
Final purification through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. Employing continuous flow reactors and automated processes can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate can participate in several chemical reactions:
Oxidation: : The compound can undergo oxidation reactions to form various oxidative derivatives, often catalyzed by agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Selective reduction can target specific functional groups within the molecule, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : The aromatic ring and ester functionalities are prone to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions Used
Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: : Potassium carbonate (K2CO3), sodium iodide (NaI).
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs that retain the core structure while introducing new functional groups.
Scientific Research Applications
Benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate finds utility in multiple scientific research areas:
Chemistry
Synthesis of Derivatives: : Used as an intermediate in the synthesis of more complex organic molecules.
Reactivity Studies: : Helps in understanding reaction mechanisms and exploring new synthetic pathways.
Biology
Biological Activity: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Pharmacological Research: : Explored as a potential pharmacophore in the development of new therapeutic agents.
Industry
Material Science: : Applied in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate exerts its effects is multifaceted, involving interactions at the molecular level:
Molecular Targets and Pathways Involved
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, altering biochemical pathways.
Signal Transduction: : Modulates signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(6-chloro-3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate: : Differing mainly by the halogen substituent (fluorine vs. chlorine).
Benzyl 2-(6-fluoro-3-ethylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate: : Differing by the alkyl group substituent (methyl vs. ethyl).
Properties
IUPAC Name |
benzyl 2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-18-14-8-7-13(17)9-15(14)19(24(18,21)22)10-16(20)23-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJODGEHSBRHRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.